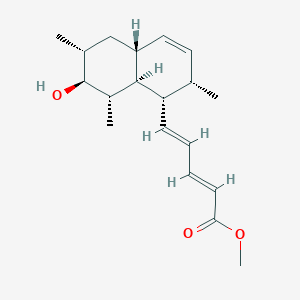
Coprophilin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coprophilin, also known as this compound, is a useful research compound. Its molecular formula is C19H28O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
-
Anticoccidial Agent :
- Coprophilin has been identified as an effective anticoccidial agent, particularly against protozoan parasites affecting poultry. Its mechanism involves inhibiting the growth of these parasites, thereby improving animal health and productivity.
- Antimicrobial Activity :
- Cancer Research :
Biological Mechanisms
The biological mechanisms underlying this compound's effects are being actively researched. It appears to interact with cellular pathways involved in apoptosis and cell proliferation. For instance, this compound has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells, suggesting a dual role in both antimicrobial and anticancer activities .
Case Study 1: Anticoccidial Efficacy
In a controlled study involving poultry, this compound was administered to infected birds. Results showed a significant reduction in coccidial oocyst counts compared to the control group, demonstrating its effectiveness as an anticoccidial treatment.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted on various bacterial strains exposed to this compound. The results indicated that this compound inhibited the growth of several pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to existing antibiotics.
Data Tables
Propriétés
Formule moléculaire |
C19H28O3 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
methyl (2E,4E)-5-[(1S,2S,4aR,6R,7S,8S,8aS)-7-hydroxy-2,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoate |
InChI |
InChI=1S/C19H28O3/c1-12-9-10-15-11-13(2)19(21)14(3)18(15)16(12)7-5-6-8-17(20)22-4/h5-10,12-16,18-19,21H,11H2,1-4H3/b7-5+,8-6+/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |
Clé InChI |
QHLKFSYCJIWJAQ-KPXDCOTISA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2C=C[C@@H]([C@@H]([C@H]2[C@@H]([C@H]1O)C)/C=C/C=C/C(=O)OC)C |
SMILES canonique |
CC1CC2C=CC(C(C2C(C1O)C)C=CC=CC(=O)OC)C |
Synonymes |
coprophilin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















